2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid
Description
This compound is a triazole-based derivative featuring a furan-2-yl substituent at position 3 of the 1,2,4-triazole ring, a sulfanylidene (thione) group at position 5, and an (E)-iminomethylphenoxyacetic acid moiety. The iminomethyl linkage and phenoxyacetic acid group enhance its capacity for hydrogen bonding and metal coordination, which may influence bioavailability and target binding .
Properties
Molecular Formula |
C15H12N4O4S |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H12N4O4S/c20-13(21)9-23-11-5-2-1-4-10(11)8-16-19-14(17-18-15(19)24)12-6-3-7-22-12/h1-8H,9H2,(H,18,24)(H,20,21)/b16-8+ |
InChI Key |
KXVXELNJBWKFTM-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the furan and triazole intermediates. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The triazole ring can be formed via the Huisgen cycloaddition reaction between azides and alkynes . The final step involves the coupling of the furan and triazole intermediates with phenoxyacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Substitution Reactions
The sulfanylidene group (-S-) undergoes nucleophilic substitution with alkyl halides or amines:
-
With methyl iodide : Forms methylthio derivatives.
-
With benzylamine : Produces benzylamino-triazole via thiol displacement .
Key Data :
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| CH₃I | DMF, 50°C | Methylthio derivative | Agrochemical intermediates |
| C₆H₅CH₂NH₂ | EtOH, reflux | Benzylamino-triazole | Antimicrobial agents |
Oxidation Reactions
The sulfanylidene group is oxidized to sulfone or sulfonic acid derivatives:
Oxidation Stability :
Cycloaddition and Heterocyclic Formation
The triazole-thione participates in [3+2] cycloadditions with alkynes or nitriles:
Applications :
Acid-Base Reactions
The carboxylic acid group undergoes:
-
Esterification : With methanol/H₂SO₄ to form methyl esters.
-
Salt formation : Reacts with NaOH or amines to yield water-soluble salts .
Reactivity Table :
| Reaction | Reagent | Product | Solubility |
|---|---|---|---|
| Esterification | CH₃OH/H₂SO₄ | Methyl ester | Lipid-soluble |
| Neutralization | NaOH | Sodium salt | Water-soluble |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, studies have shown that similar furan-triazole conjugates possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The presence of the furan moiety enhances the bioactivity of these compounds, making them potential candidates for developing new antibiotics.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines . For example, a related furan-based compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. Research indicates that triazole derivatives can act as inhibitors for various enzymes involved in disease processes. For instance, they have shown inhibitory effects on proteases associated with viral infections, suggesting a potential application in antiviral drug development .
Fungicides
The antifungal properties of triazole compounds make them suitable candidates for agricultural applications. Studies have indicated that similar derivatives can effectively control fungal pathogens in crops, thereby enhancing agricultural productivity. The mechanism typically involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .
Plant Growth Regulators
Compounds like 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid may also serve as plant growth regulators. Research has shown that certain furan derivatives can promote plant growth by enhancing nutrient uptake and stimulating root development .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific properties. For instance, it can act as a precursor for creating polymeric materials with enhanced thermal stability and mechanical strength . The incorporation of furan and triazole units into polymer chains can lead to materials with improved performance in various applications.
Nanotechnology
In nanotechnology, compounds like 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid are being explored for their potential use in drug delivery systems. Their ability to form nanoparticles can facilitate targeted drug delivery and controlled release profiles .
Table 2: Synthesis Pathways
Mechanism of Action
The mechanism of action of 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The phenoxyacetic acid moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Compounds with structural similarities differ primarily in the substituents on the triazole ring and the nature of the linker between the triazole and phenoxyacetic acid groups. Key examples include:
Key Observations :
- Sulfanylidene (thione) groups are conserved across analogues, suggesting a critical role in hydrogen bonding or redox activity .
Pharmacological Activity Comparisons
- Anti-exudative Activity: Derivatives of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione () demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium. The target compound’s furan and thione groups may confer similar activity, though efficacy requires empirical validation.
- Metal Coordination : Salts of triazole-thioacetic acids (e.g., Fe²⁺, Cu²⁺ complexes in ) showed enhanced stability and solubility. The target compound’s carboxylic acid group may facilitate salt formation, improving bioavailability .
Challenges and Unique Features
- Electronic Effects : The furan-2-yl group’s electron-donating nature contrasts with the electron-withdrawing effects of sulfanylidene, creating a polarized system that may enhance reactivity in biological environments.
Biological Activity
2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a phenoxy group connected to an acetic acid moiety and a furan-based triazole. Its molecular formula can be represented as C₁₄H₁₃N₄O₃S. The presence of the furan and triazole rings is significant as these moieties are often associated with various biological activities.
Synthesis
The synthesis of 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid typically involves multi-step organic reactions. Key steps may include:
- Formation of the Triazole Ring : Utilizing appropriate reagents such as hydrazine derivatives and carbonyl compounds.
- Coupling Reaction : The triazole is then coupled with a phenoxy acetic acid derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Purification : The final product is purified through recrystallization or chromatography.
The biological activity of this compound can be attributed to its interaction with specific proteins and enzymes within cellular pathways. The triazole moiety is known for its ability to inhibit certain enzymes, potentially leading to anti-inflammatory or antimicrobial effects.
Biological Activity
Numerous studies have investigated the biological activities of compounds similar to 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid. Key findings include:
Antimicrobial Activity
Research indicates that compounds containing furan and triazole rings exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that similar triazole derivatives demonstrate activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vitro assays have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Anticancer Properties
Some derivatives have shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer cells. Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against clinical isolates.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited zones of inhibition comparable to standard antibiotics against E. coli and Pseudomonas aeruginosa.
-
Anti-inflammatory Study :
- Objective : To assess the effect on cytokine production.
- Method : ELISA assays were conducted on human macrophages treated with the compound.
- Results : A significant reduction in IL-6 levels was observed, indicating anti-inflammatory potential.
-
Anticancer Activity Assessment :
- Objective : To determine cytotoxic effects on cancer cell lines.
- Method : MTT assay was utilized for cell viability assessment.
- Results : The compound showed IC50 values in the micromolar range for several cancer cell lines.
Q & A
Q. What are the common synthetic routes for 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid?
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling for constructing the aryl-furan backbone .
- Condensation reactions between aldehyde-containing intermediates and amino-triazole derivatives to form imine linkages .
- Thioacetylation using chloroacetic acid or similar reagents to introduce the sulfanylidene group . Key optimization parameters include solvent selection (e.g., ethanol, DMF), temperature control (reflux conditions), and catalysts (e.g., sodium acetate) .
Q. How is the compound characterized to confirm its structure and purity?
Standard analytical methods include:
- Elemental analysis to verify stoichiometry (e.g., C, H, N content) .
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons, imine (C=N) signals, and acetic acid side chains .
- Thin-layer chromatography (TLC) for purity assessment .
Q. What are the key functional groups influencing reactivity?
Critical moieties include:
- 1,2,4-Triazole sulfanylidene (C=S), which participates in nucleophilic substitution and metal coordination .
- Furan ring contributing to π-π stacking and potential bioactivity .
- Phenoxyacetic acid chain , enabling solubility modulation and derivatization (e.g., salt formation) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Catalyst screening : Transition metals (e.g., Pd for coupling) or organic bases (e.g., morpholine) to enhance reaction efficiency .
- Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature gradients : Stepwise heating to avoid decomposition of thermally sensitive intermediates .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- X-ray crystallography provides definitive structural confirmation, resolving ambiguities in tautomeric forms or stereochemistry .
- Computational modeling (DFT calculations) predicts NMR/IR spectra for comparison with experimental data .
- Isotopic labeling (e.g., ¹⁵N) clarifies nitrogen environments in the triazole ring .
Q. What methodologies are used to study structure-activity relationships (SAR) for biological applications?
- Analog synthesis : Modifying substituents on the furan, triazole, or phenoxyacetic acid moieties .
- Pharmacological assays : Testing anti-inflammatory, antimicrobial, or antioxidant activity in vitro (e.g., DPPH radical scavenging, MIC assays) .
- Molecular docking : Simulating interactions with target proteins (e.g., cyclooxygenase, bacterial enzymes) to rationalize bioactivity .
Q. How is the compound’s stability evaluated under varying conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 1–13) and monitor decomposition via HPLC .
- Thermal analysis : TGA/DSC to assess melting points and thermal decomposition thresholds .
- Light exposure tests : UV-vis spectroscopy to detect photolytic byproducts .
Q. What computational tools aid in designing derivatives with enhanced properties?
- Reaction path prediction : Quantum chemical calculations (e.g., Gaussian) explore feasible synthetic routes .
- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., LogP, bioavailability) .
- Molecular dynamics simulations : Assess binding affinity and conformational stability in biological targets .
Q. How are contradictions in reported bioactivity (e.g., varying IC₅₀ values) addressed?
- Dose-response standardization : Use uniform assay protocols (e.g., cell lines, incubation times) .
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed effects .
- Target validation : CRISPR/Cas9 knockout models confirm specificity toward proposed biological targets .
Q. What strategies mitigate toxicity during preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
